
2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the quinazolinone derivatives family. Quinazolinones are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-cyclopentyl-4-oxoquinazolin-2-ylthiol with 4-ethylphenyl isothiocyanate under specific conditions such as refluxing in an appropriate solvent like ethanol or dichloromethane[_{{{CITATION{{{_2{Synthesis and structure of ethyl 2-(4-oxo-3-phenyl-3,4-dihydro ....
Industrial Production Methods
On an industrial scale, the synthesis process is optimized for higher yields and cost-effectiveness. This involves using large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the production of high-purity compound[_{{{CITATION{{{_2{Synthesis and structure of ethyl 2-(4-oxo-3-phenyl-3,4-dihydro ....
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thioether group to a sulfoxide or sulfone.
Reduction: : Reducing the quinazolinone ring to a dihydroquinazoline.
Substitution: : Replacing the ethyl group on the phenyl ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of dihydroquinazolines.
Substitution: : Generation of various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry. Its structural complexity makes it a valuable intermediate in the development of new drugs.
Biology
Biologically, 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide has shown potential as an anticancer agent. It can inhibit the growth of cancer cells by interfering with specific cellular pathways.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate biological processes makes it a candidate for drug development, particularly in the treatment of diseases like cancer and inflammation.
Industry
In the industry, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of a wide range of products.
作用机制
The mechanism by which 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide exerts its effects involves binding to specific molecular targets. It interacts with enzymes or receptors involved in cellular signaling pathways, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide: : Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(phenyl)acetamide: : Lacks the ethyl group on the phenyl ring.
Uniqueness
The presence of the ethyl group on the phenyl ring in 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide contributes to its unique chemical and biological properties. This structural difference can influence its binding affinity, potency, and overall biological activity compared to similar compounds.
属性
IUPAC Name |
2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-2-16-11-13-17(14-12-16)24-21(27)15-29-23-25-20-10-6-5-9-19(20)22(28)26(23)18-7-3-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCMUEBGABAYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
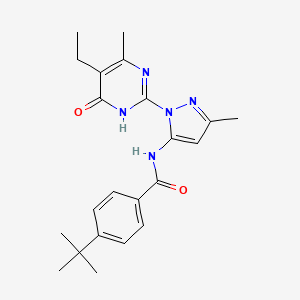
![N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine](/img/structure/B2413136.png)
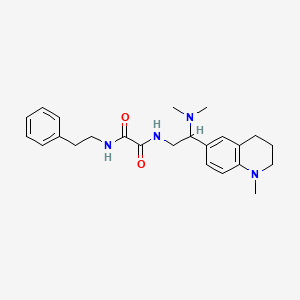

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2413140.png)
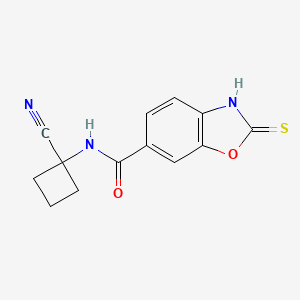
![3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide](/img/structure/B2413144.png)
![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B2413145.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)
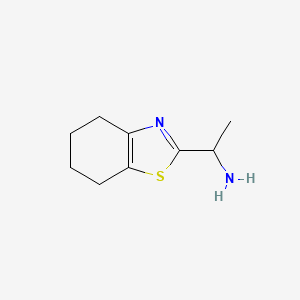

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)
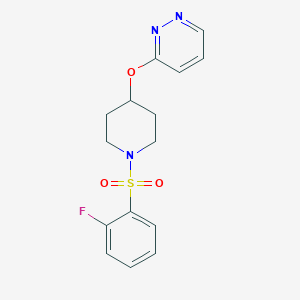
![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)
